6-Methyl-3-nitroimidazo[1,2-a]pyridine
Overview
Description
6-Methyl-3-nitroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H7N3O2 . It has an average mass of 177.160 Da and a monoisotopic mass of 177.053833 Da .
Molecular Structure Analysis
The InChI code for 6-Methyl-3-nitroimidazo[1,2-a]pyridine is 1S/C8H7N3O2/c1-6-2-3-7-9-4-8(11(12)13)10(7)5-6/h2-5H,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 6-Methyl-3-nitroimidazo[1,2-a]pyridine are not available, imidazo[1,2-a]pyridine analogues have been studied for their antituberculosis properties .Physical And Chemical Properties Analysis
6-Methyl-3-nitroimidazo[1,2-a]pyridine has a density of 1.4±0.1 g/cm3 . Its molar refractivity is 46.8±0.5 cm3 . The compound has 5 H bond acceptors and 1 freely rotating bond . Its polar surface area is 63 Å2, and it has a molar volume of 124.3±7.0 cm3 .Scientific Research Applications
Synthesis and Structural Exploration
Efficient Synthesis of Bioactive Compounds : New tricyclic pyridinones were synthesized efficiently from 6-halogeno-3-nitroimidazo[1,2-a]pyridines, highlighting the role of 6-methyl-3-nitroimidazo[1,2-a]pyridine in creating potentially bioactive compounds (Vanelle et al., 2005).
Fused Triazines Synthesis : The imidazo[1,2-a]pyridine system, specifically 6-methyl-3-nitroimidazo[1,2-a]pyridine, was used to synthesize fused triazines, showcasing its utility in creating structurally diverse molecules with potential biological activities (Zamora et al., 2004).
Crystal Structures and Electron Density Studies : Research on 6-nitro-imidazo[1,2-a]pyridines, including 6-methyl variants, revealed insights into their crystal structures and electron density distributions, providing foundational knowledge for further applications (Tafeenko et al., 1996).
Chemical Functionalization and Diversity
Functionalization Strategies : Versatile reactions on 2-chloro-3-nitroimidazo[1,2-a]pyridine, including 6-methyl variants, were explored to expand the structural diversity of imidazo[1,2-a]pyridines, demonstrating the compound's adaptability in synthesizing various derivatives (Bazin et al., 2013).
Novel Derivatives Synthesis : The study of S RN 1 reactions involving 6-methyl-3-nitroimidazo[1,2-a]pyridine led to the creation of new derivatives with potential pharmacological applications, illustrating the compound's role in medicinal chemistry (Vanelle et al., 1991).
Biological and Medicinal Applications
Antitumor Activity : 6-Methyl-3-nitroimidazo[1,2-a]pyridine derivatives showed promising results in inhibiting cancer cell line growth, indicating their potential in cancer treatment (Cristalli et al., 1987).
- parasitic infections (Fersing et al., 2019).
- Anti-inflammatory Properties : Research on 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives, closely related to 6-methyl-3-nitroimidazo[1,2-a]pyridine, revealed significant anti-inflammatory and analgesic activities, opening possibilities for their use in treating inflammation-related conditions (Di Chiacchio et al., 1998).
Environmental and Degradation Studies
Photodegradation of Neonicotinoids : Studies on the photodegradation of novel nitromethylene neonicotinoids, which include structures similar to 6-methyl-3-nitroimidazo[1,2-a]pyridine, provide insights into their environmental stability and degradation pathways, critical for assessing environmental impact (Zhao et al., 2010).
Microbial Degradation Mechanism : The degradation mechanism of insecticides structurally related to 6-methyl-3-nitroimidazo[1,2-a]pyridine by soil bacteria was investigated, offering valuable information on the environmental biodegradation of these compounds (Cai et al., 2015).
properties
IUPAC Name |
6-methyl-3-nitroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-6-2-3-7-9-4-8(11(12)13)10(7)5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUHOYDMDHFMIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2[N+](=O)[O-])C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80316595 | |
Record name | 6-methyl-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80316595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-nitroimidazo[1,2-a]pyridine | |
CAS RN |
67625-28-9 | |
Record name | 67625-28-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305202 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-methyl-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80316595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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